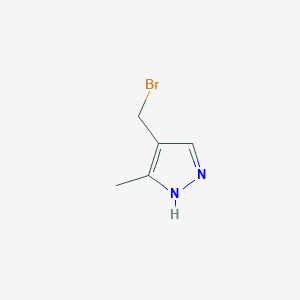![molecular formula C6H8N4 B1374244 2-[1-(Azidomethyl)cyclopropyl]acetonitrile CAS No. 1498580-94-1](/img/structure/B1374244.png)
2-[1-(Azidomethyl)cyclopropyl]acetonitrile
Descripción general
Descripción
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of an azidomethyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile typically involves the following steps:
Formation of Cyclopropylmethyl Bromide: The initial step involves the bromination of cyclopropylmethanol to form cyclopropylmethyl bromide.
Azidation: The cyclopropylmethyl bromide is then treated with sodium azide to introduce the azido group, resulting in the formation of cyclopropylmethyl azide.
Nitrile Introduction: Finally, the azidomethylcyclopropane is reacted with cyanogen bromide to introduce the nitrile group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Azidomethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclopropylacetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[1-(Azidomethyl)cyclopropyl]acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile involves its ability to undergo various chemical transformations. The azido group is particularly reactive, allowing the compound to participate in click chemistry reactions, which are widely used in bioconjugation and material science. The cyclopropyl ring imparts stability and rigidity to the molecule, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Difluoro-1-methylcyclopropyl)acetonitrile
- rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Uniqueness
2-[1-(Azidomethyl)cyclopropyl]acetonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other cyclopropylacetonitrile derivatives that may lack such functional groups .
Propiedades
IUPAC Name |
2-[1-(azidomethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPBUNDUKVJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)




![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)




